3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[4-oxo-5-(thiophen-2-ylmethylidene)-2-thiazolyl]-1-piperazinyl]propanenitrile is a N-alkylpiperazine.
Scientific Research Applications
Anticancer Potential
A study revealed the anticancer activity of polyfunctional substituted 1,3-thiazoles, which is structurally related to the compound . These substances showed significant in vitro efficacy against various cancer cell lines, indicating their potential in cancer treatment research (Turov, 2020).
Antimicrobial and Antiviral Activities
Compounds with a similar structure demonstrated significant antimicrobial and antiviral activities. For instance, certain piperazine-based 1,3-thiazole derivatives have shown promising results against Tobacco mosaic virus and various microbial strains (Reddy et al., 2013).
Applications in Antidepressant Research
Several studies focused on derivatives of 3-[4-(aryl)piperazin-1-yl]propane, which are structurally related to the compound , highlighting their potential as antidepressants. These studies emphasize dual action at serotonin receptors and transporters, a promising approach for new antidepressant drugs (Martínez et al., 2001).
Anti-inflammatory Properties
Certain derivatives have been synthesized and evaluated for anti-inflammatory activity. These compounds, sharing structural similarities with the target compound, showed significant in-vitro and in-vivo anti-inflammatory effects (Ahmed et al., 2017).
Synthesis and Pharmacological Evaluation
Research also includes the synthesis and pharmacological evaluation of related compounds, focusing on their potential therapeutic applications. This includes exploring various derivatives and evaluating their biological activities, which could be relevant for the compound (Kumar et al., 2017).
Properties
Molecular Formula |
C15H16N4OS2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C15H16N4OS2/c16-4-2-5-18-6-8-19(9-7-18)15-17-14(20)13(22-15)11-12-3-1-10-21-12/h1,3,10-11H,2,5-9H2/b13-11- |
InChI Key |
KOPHRAJFSWLCSC-QBFSEMIESA-N |
Isomeric SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C/C3=CC=CS3)/S2 |
SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.